molecular formula C23H25N7 B2514142 N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-25-4

N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2514142
CAS RN: 946265-25-4
M. Wt: 399.502
InChI Key: XUGVVEWETMNBQV-UHFFFAOYSA-N
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Description

The compound is a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases . It has been structurally characterized only in the form of its piperazin-1-ium salt .


Synthesis Analysis

A convenient method has been developed for the synthesis of this compound and two of its intermediates . The synthesis involves nucleophilic substitution, reduction, and condensation reactions .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring, and a folded conformation with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .


Chemical Reactions Analysis

The compound has been shown to induce apoptosis in human MV4-11 cells assessed as late apoptotic cells at 1 uM after 24 hrs by annexin V-FITC/propidium iodide staining-based flow cytometric method .


Physical And Chemical Properties Analysis

The compound has been structurally characterized only in the form of its piperazin-1-ium salt . Its commercial form contains Imatinib mesylate which exists in two polymorph modifications .

Scientific Research Applications

FLT3 and CDK Inhibition

FN-1501 belongs to a class of 1-H-pyrazole-3-carboxamide derivatives. These compounds exhibit excellent inhibition of FLT3 (FMS-like tyrosine kinase 3) and CDK (cyclin-dependent kinase) activities. The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for this inhibition. FN-1501 specifically targets FLT3, CDK2, CDK4, and CDK6 with nanomolar IC values. Its potency against FLT3 correlates with the suppression of retinoblastoma phosphorylation, as well as inhibition of ERK, AKT, and STAT5 pathways .

Antiproliferative Activity

FN-1501 demonstrates robust antiproliferative effects. Notably, it exhibits an IC value of 0.008 μM against MV4-11 cells, a human leukemia cell line. This antiproliferative activity is associated with the onset of apoptosis and the modulation of key signaling pathways, including FLT3, ERK, and AKT .

Acute Myelocytic Leukemia (AML)

AML is a challenging hematological malignancy. FN-1501’s dual inhibition of FLT3 and CDKs positions it as a potential therapeutic agent for AML treatment. Its high efficiency against AML cells makes it an exciting candidate for further investigation .

Non-Small Cell Lung Cancer (NSCLC)

First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have benefited NSCLC patients with oncogenic EGFR mutations. However, disease progression often occurs due to a second-site mutation in the EGFR kinase domain (T790M). FN-1501’s unique profile warrants exploration as a potential EGFR-TKI for overcoming resistance in NSCLC .

Kinase-Driven Tumors

Given its potent inhibition of CDKs and FLT3, FN-1501 may hold promise in treating various kinase-driven tumors. Investigating its effects on specific cancer types, such as breast cancer or glioblastoma, could yield valuable insights .

Combination Therapies

Combining FN-1501 with other targeted therapies or chemotherapeutic agents could enhance treatment outcomes. Synergistic effects may arise when FN-1501’s kinase inhibition is coupled with other drugs targeting different pathways.

properties

IUPAC Name

N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7/c1-17-8-10-18(11-9-17)25-21-20-16-24-30(19-6-4-3-5-7-19)22(20)27-23(26-21)29-14-12-28(2)13-15-29/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVVEWETMNBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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